molecular formula C17H17N5O2 B2663808 N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide CAS No. 920462-87-9

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2663808
CAS No.: 920462-87-9
M. Wt: 323.356
InChI Key: VWIIGTRCKXNBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide is a synthetic organic compound featuring a tetrazole ring system, a moiety widely utilized in medicinal chemistry and materials science. The tetrazole group, a five-membered ring containing four nitrogen atoms, is a well-known bioisostere for carboxylic acids and other functional groups, often employed to modify a compound's polarity, metabolic stability, and metal-binding properties . This specific molecule incorporates a phenyl group attached to the tetrazole nitrogen (1-substitution) and an acetamide side chain with a meta-tolyloxy substituent, suggesting potential for diverse intermolecular interactions. While the specific biological activity and research applications of this compound are not yet fully characterized in the public domain, tetrazole derivatives are extensively investigated for their pharmacological potential. Compounds based on the 1,5-disubstituted tetrazole scaffold have demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects . Recent research into novel bis-tetrazole acetamides has shown promising interactions with key protein targets such as caspase-3 and p53, indicating their relevance in oncological research . The structural features of this compound make it a valuable synthon for further chemical synthesis and a candidate for screening in various biochemical assays. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[(1-phenyltetrazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-13-6-5-9-15(10-13)24-12-17(23)18-11-16-19-20-21-22(16)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIIGTRCKXNBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting an amine with an acyl chloride.

    Coupling Reactions: The final step involves coupling the tetrazole ring with the acetamide moiety using appropriate coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary amines or alcohols.

Scientific Research Applications

Inhibition of Protein Tyrosine Phosphatase 1B

Recent studies have highlighted the potential of tetrazole derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an important target in diabetes treatment. For instance, a related compound, N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (NM-03), demonstrated potent inhibitory activity with an IC50 value of 4.48 µM. Molecular docking studies revealed key interactions within the PTP1B active site, suggesting that similar derivatives may exhibit comparable efficacy in glucose metabolism regulation .

Antimicrobial Activity

Tetrazole derivatives have also been evaluated for their antimicrobial properties. A study focusing on various acetamide derivatives showed that certain compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis. The structure–activity relationship (SAR) analysis indicated that modifications to the tetrazole ring could enhance antimicrobial potency .

Anti-inflammatory Properties

The anti-inflammatory potential of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide has been explored in the context of cyclooxygenase (COX) inhibition. Inhibition of COX enzymes is crucial in managing pain and inflammation associated with various diseases, including arthritis and cardiovascular conditions .

Case Study 1: Diabetes Treatment

A study conducted on NM-03 revealed its efficacy as a PTP1B inhibitor, which plays a critical role in insulin signaling pathways. The compound not only inhibited PTP1B in vitro but also demonstrated significant glucose-lowering effects in diabetic animal models, suggesting its potential as a therapeutic agent for diabetes management .

Case Study 2: Antimicrobial Screening

In an experimental setup, various derivatives of N-(6-Arylbenzo[d]thiazole-2-acetamide) were synthesized and screened for biological activities, including antimicrobial efficacy. Among them, certain compounds showed MIC values lower than standard antibiotics, indicating their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues with Triazole/Benzimidazole Moieties

Compounds such as 9a–9e () replace the tetrazole with benzimidazole and incorporate triazole-thiazole-acetamide frameworks. Key differences include:

  • Substituent Impact : Derivatives like 9b (4-fluorophenyl) and 9c (4-bromophenyl) exhibit electron-withdrawing groups (EWGs), which may improve metabolic stability but reduce solubility. In contrast, the target compound’s m-tolyloxy group (electron-donating methyl) balances lipophilicity and solubility .
  • Docking Studies : highlights that 9c (bromophenyl) shows distinct binding poses in molecular docking, suggesting substituent-dependent interactions. The tetrazole in the target compound could mimic carboxylate groups in binding pockets, offering unique advantages .

Table 1: Structural and Spectral Comparison of Tetrazole vs. Benzimidazole Analogues

Compound Core Structure Key Substituent IR (C=O, cm⁻¹) NMR (δ, ppm, NH) Molecular Weight
Target Compound Phenyltetrazole m-Tolyloxy ~1670–1680* ~10.7–11.0* ~367.4*
9c () Benzimidazole-Triazole 4-Bromophenyl 1671 10.79 ~520.3
6b () Triazole-Naphthyl 2-Nitrophenyl 1682 10.79 404.1

*Predicted based on analogous compounds.

Tetrazole Derivatives with Thioether Linkages

and –8 describe compounds like 2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide and N-Phenyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide :

  • Linkage Differences : The thioether (-S-) in these analogues replaces the oxygen-based linkages in the target compound. Thioethers may confer higher metabolic stability but lower polarity .
  • Physicochemical Properties : The target compound’s molecular weight (~367.4 g/mol) is higher than ’s analogue (249.29 g/mol), impacting bioavailability and logP values .

Substituent Variations on Acetamide

  • Aminoethoxy vs. m-Tolyloxy: ’s n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide introduces a basic amine, enhancing water solubility but reducing membrane permeability compared to the hydrophobic m-tolyloxy group .
  • Chloro-Substituted Analogues : ’s 2-chloro-N-[2-chloro-5-(tetrazol-1-yl)phenyl]acetamide features EWGs (Cl), which may improve electrophilic reactivity but increase toxicity risks. The target compound’s methyl group offers safer metabolic profiles .

Research Findings and Implications

  • Binding Affinity : The phenyltetrazole core in the target compound may outperform triazole/benzimidazole analogues in mimicking carboxylate groups, as suggested by docking studies in .
  • Solubility vs. Stability : The m-tolyloxy group balances lipophilicity, whereas nitro or bromo substituents (e.g., 6b, 9c) prioritize stability at the expense of solubility .
  • Synthetic Feasibility : Copper-catalyzed methods () yield high-purity products (>90% yield), suggesting scalable routes for the target compound .

Biological Activity

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5O2C_{17}H_{17}N_{5}O_{2}, with a molecular weight of 323.35 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activity, and an acetamide functional group that may influence its pharmacological properties.

Antitumor Activity

Research indicates that tetrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that compounds containing a tetrazole moiety can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. The structure-activity relationship (SAR) analysis revealed that the presence of the tetrazole ring is crucial for enhancing cytotoxic activity against various cancer cells .

Anticonvulsant Activity

In addition to antitumor effects, tetrazole-containing compounds have been investigated for their anticonvulsant properties. For instance, certain derivatives have shown efficacy in reducing seizure activity in animal models, indicating that this compound may also possess similar neuroprotective effects .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. Tetrazole derivatives are known to modulate various signaling pathways, including those involved in apoptosis and cell proliferation. This modulation could be attributed to the compound's ability to form hydrogen bonds and hydrophobic interactions with target proteins .

Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of several tetrazole derivatives, including this compound. The results demonstrated that this compound exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin against specific cancer cell lines, indicating potent anticancer activity .

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of tetrazole derivatives in models of epilepsy. The findings suggested that compounds similar to this compound significantly reduced seizure frequency and duration, supporting their potential use in treating epilepsy .

Summary of Biological Activities

Activity Type Mechanism Reference
AntitumorInduces apoptosis in cancer cells
AnticonvulsantReduces seizure activity in animal models

Q & A

Q. What are the common synthetic routes for synthesizing N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide and its structural analogs?

The compound can be synthesized via 1,3-dipolar cycloaddition between azides and alkynes under copper catalysis. For example, substituted acetamides are prepared by reacting alkyne derivatives (e.g., (prop-2-yn-1-yloxy)naphthalene) with azidoacetamides in a solvent system like tert-BuOH:H₂O (3:1) with Cu(OAc)₂ as a catalyst . Key steps include monitoring reaction progress via TLC (hexane:ethyl acetate 8:2), quenching with ice, and recrystallizing the crude product from ethanol .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

Essential techniques include:

  • IR spectroscopy to confirm functional groups (e.g., –NH stretch at ~3260 cm⁻¹, C=O at ~1670 cm⁻¹) .
  • Multinuclear NMR (¹H, ¹³C) to verify substituent positions and stereochemistry. For example, –NCH₂CO– protons appear as singlets at δ 5.38–5.48 ppm in DMSO-d₆ .
  • HRMS for molecular ion validation (e.g., [M+H]+ calculated vs. observed mass accuracy within 0.001 Da) .
  • Elemental analysis to compare experimental and theoretical C/H/N content .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing tetrazole-containing acetamides?

Yield optimization involves:

  • Catalyst screening : Copper(I) or (II) salts (e.g., Cu(OAc)₂) improve regioselectivity in cycloaddition reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) or mixed systems (e.g., tert-BuOH:H₂O) enhance solubility of intermediates .
  • Temperature control : Room-temperature reactions minimize side products, while reflux may accelerate slow reactions .
  • Purification : Recrystallization from ethanol or ethyl acetate removes unreacted azides/alkynes .

Q. How do substituents on the phenyl or tetrazole rings influence physicochemical properties or bioactivity?

Substituent effects can be systematically studied via:

  • Electron-withdrawing groups (e.g., –NO₂) : Increase hydrogen-bonding potential and alter binding affinities in docking studies .
  • Steric bulk (e.g., –CH₃, –OCH₃) : Impact solubility and crystallinity, as seen in analogs with 4-methylphenyl or 4-methoxyphenyl groups .
  • Bioisosteric replacements : Replacing the tetrazole ring with oxadiazole or thiazole moieties modulates metabolic stability .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

Contradictions may arise from:

  • Solvent or pH effects : Ensure consistent use of deuterated solvents (e.g., DMSO-d₆) and neutral pH during analysis .
  • Conformational isomerism : Perform variable-temperature NMR to detect dynamic equilibria .
  • Impurity profiling : Use HPLC-MS to identify side products (e.g., unreacted starting materials) .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Combine:

  • Molecular docking (e.g., AutoDock Vina) to assess binding to targets like α-glucosidase, using crystallographic data from analogs (e.g., 9c in ) .
  • QSAR modeling to correlate substituent properties (e.g., logP, polar surface area) with observed activities .
  • MD simulations to evaluate stability of ligand-target complexes over 100-ns trajectories .

Methodological Guidance

Q. What strategies can mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic reactions .
  • Catalyst recycling : Immobilize Cu catalysts on silica to reduce metal leaching .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
  • HPLC-UV/MS : Track formation of degradants (e.g., hydrolysis products from acetamide cleavage) .
  • Solid-state stability : Compare crystalline vs. amorphous forms using DSC and PXRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.